molecular formula C2H2N8O2 B12685084 Hydrazine Dicarbonic Acid Diazide CAS No. 67880-17-5

Hydrazine Dicarbonic Acid Diazide

Cat. No.: B12685084
CAS No.: 67880-17-5
M. Wt: 170.09 g/mol
InChI Key: FLKSFAVFVZCTFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrazine Dicarbonic Acid Diazide is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of hydrazine and azide functional groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazine Dicarbonic Acid Diazide typically involves the reaction of hydrazine with dicarbonic acid derivatives under controlled conditions. One common method includes the use of dinitrogen tetroxide as a nitrosonium ion source, which reacts with hydrazine to form the corresponding azide . This reaction is usually carried out at low temperatures (−20 to −40°C) in acetonitrile to ensure high yields and minimize side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions and equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

Hydrazine Dicarbonic Acid Diazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the azide groups to amines.

    Substitution: The azide groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include dinitrogen tetroxide for azide formation, and various reducing agents for converting azides to amines . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions typically produce amines.

Scientific Research Applications

Hydrazine Dicarbonic Acid Diazide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Hydrazine Dicarbonic Acid Diazide involves its reactivity with various molecular targets. The azide groups can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is exploited in bioconjugation and drug delivery applications, where the compound can be used to attach therapeutic agents to specific targets.

Comparison with Similar Compounds

Hydrazine Dicarbonic Acid Diazide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of hydrazine and azide groups, making it a versatile compound for various chemical and biological applications.

Properties

CAS No.

67880-17-5

Molecular Formula

C2H2N8O2

Molecular Weight

170.09 g/mol

IUPAC Name

1-(carbonazidoylamino)-3-diazourea

InChI

InChI=1S/C2H2N8O2/c3-9-7-1(11)5-6-2(12)8-10-4/h(H,5,11)(H,6,12)

InChI Key

FLKSFAVFVZCTFG-UHFFFAOYSA-N

Canonical SMILES

C(=O)(NNC(=O)N=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.